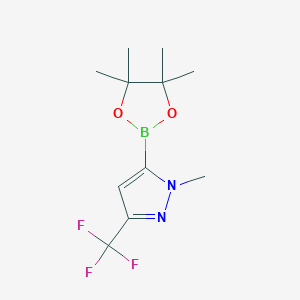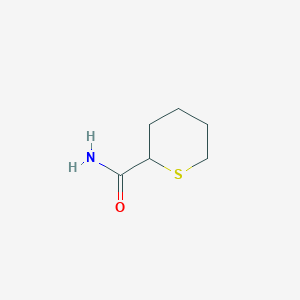
噻烷-2-甲酰胺
描述
Thiane-2-carboxamide is a chemical compound with a sulfur-containing heterocyclic structure. It is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science. The presence of the carboxamide group in its structure makes it a valuable compound for various chemical reactions and applications.
科学研究应用
Thiane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Thiane-2-carboxamide derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Some derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
Thiane-2-carboxamide, a derivative of arylcarboxamide, has been identified to target the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is a transporter protein that plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Thiane-2-carboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity .
Biochemical Pathways
It is known that the compound interferes with the function of mmpl3, a key player in the biosynthesis of the mycobacterial cell wall . This disruption can lead to downstream effects that inhibit the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
The compound’s drug-likeness and potential oral bioavailability have been suggested .
Result of Action
The primary result of Thiane-2-carboxamide’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, Thiane-2-carboxamide disrupts the biosynthesis of the mycobacterial cell wall, leading to potent anti-tubercular activity .
Action Environment
It is known that the biosynthesis and accumulation of secondary metabolites in medicinal plants, which could include thiane-2-carboxamide, are affected by environmental factors such as light .
生化分析
Biochemical Properties
Thiane-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibition of these enzymes suggests that Thiane-2-carboxamide could be a potential therapeutic agent for diseases like Alzheimer’s . The molecular interactions of Thiane-2-carboxamide with the active sites of these enzymes have been confirmed through molecular docking simulations .
Cellular Effects
Thiane-2-carboxamide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thiane-2-carboxamide has been observed to impact the cholinergic system by inhibiting AChE and BChE, which are crucial for neurotransmission . This inhibition can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Thiane-2-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiane-2-carboxamide binds to the active sites of enzymes like urease, AChE, and BChE, inhibiting their activity . This inhibition disrupts the normal biochemical pathways, leading to changes in cellular processes and gene expression. The molecular docking simulations have provided insights into the binding interactions of Thiane-2-carboxamide with these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiane-2-carboxamide change over time. The stability and degradation of Thiane-2-carboxamide have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that Thiane-2-carboxamide remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time . Long-term exposure to Thiane-2-carboxamide has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Thiane-2-carboxamide vary with different dosages in animal models. Studies have shown that low doses of Thiane-2-carboxamide can have therapeutic effects, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At higher doses, Thiane-2-carboxamide can cause toxicity, leading to adverse effects on cellular function and overall health.
Metabolic Pathways
Thiane-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes like urease, AChE, and BChE . These interactions can lead to changes in the levels of metabolites and the overall metabolic balance within cells. The inhibition of these enzymes disrupts normal metabolic pathways, leading to alterations in cellular metabolism.
Transport and Distribution
Thiane-2-carboxamide is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . The transport and distribution of Thiane-2-carboxamide are crucial for its efficacy, as they determine the concentration of the compound at the target sites.
Subcellular Localization
The subcellular localization of Thiane-2-carboxamide is essential for its activity and function. Thiane-2-carboxamide is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that Thiane-2-carboxamide reaches its target sites within the cell, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Thiane-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction of thiophene derivatives with amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . These derivatives can then be further modified to obtain Thiane-2-carboxamide.
Industrial Production Methods: In industrial settings, the production of Thiane-2-carboxamide often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The reaction typically takes place in a solvent such as pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond .
化学反应分析
Types of Reactions: Thiane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
相似化合物的比较
- Thiophene-2-carboxamide
- Indole-2-carboxamide
- Thiazole carboxamide
Comparison: Thiane-2-carboxamide is unique due to its sulfur-containing heterocyclic structure, which imparts distinct electronic and steric properties. Compared to indole-2-carboxamide, which contains a nitrogen atom in the ring, Thiane-2-carboxamide has different reactivity and binding characteristics. Thiazole carboxamide, on the other hand, contains both sulfur and nitrogen atoms, offering a different set of chemical properties and applications .
属性
IUPAC Name |
thiane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNOTRQEQCOECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
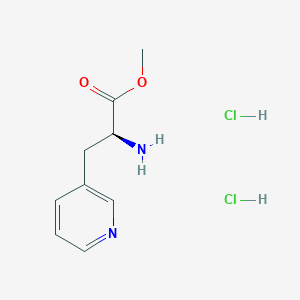
![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)
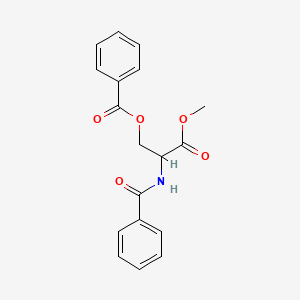
![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide](/img/structure/B1373102.png)
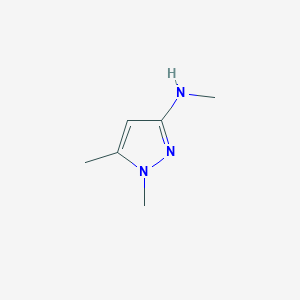
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
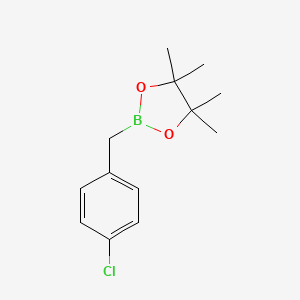
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
